Cas no 127024-32-2 (3-amino-3-(furan-3-yl)propanoic acid)

3-amino-3-(furan-3-yl)propanoic acid Properties
Names and Identifiers
-
- 3-Furanpropanoic acid, b-amino-
- 3-amino-3-(furan-3-yl)propanoic acid
- 3-Amino-3-furan-3-yl-propionic acid
- 3-Furanpropanoic acid, -bta--amino-
- RARECHEM AK HC S197
- 3-Furanpropanoic acid, -bta--amino-
- 3-amino-3-furan-3-ylPropanoic acid
- 127024-32-2
- EN300-1254305
- SCHEMBL3867319
- beta-Aminofuran-3-propionic acid
- N16738
- 3-Furanpropanoic acid, beta-amino-
- CS-0270962
- DTXSID60697339
- 3-amino-3-(3-furyl)propanoic acid
- AKOS012506934
-
- MDL: MFCD01871308
- Inchi: 1S/C7H9NO3/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)
- InChIKey: DWJKCGVVFLNGRV-UHFFFAOYSA-N
- SMILES: O1C=CC(=C1)C(CC(=O)O)N
Computed Properties
- 精确分子量: 155.05827
- 同位素质量: 155.058243149g/mol
- Isotope Atom Count: 0
- 氢键供体数量: 2
- 氢键受体数量: 4
- 重原子数量: 11
- 可旋转化学键数量: 3
- 复杂度: 149
- 共价键单元数量: 1
- 确定原子立构中心数量: 0
- 不确定原子立构中心数量: 1
- 确定化学键立构中心数量: 0
- 不确定化学键立构中心数量: 0
- Surface Charge: 0
- 互变异构体数量: nothing
- 拓扑分子极性表面积: 76.5Ų
- XLogP3: -2.9
Experimental Properties
- PSA: 76.46
3-amino-3-(furan-3-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1254305-2500mg |
3-amino-3-(furan-3-yl)propanoic acid |
127024-32-2 | 2500mg |
$1370.0 | 2023-10-02 | ||
Enamine | EN300-1254305-10000mg |
3-amino-3-(furan-3-yl)propanoic acid |
127024-32-2 | 10000mg |
$3007.0 | 2023-10-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1341632-1g |
3-Amino-3-(furan-3-yl)propanoic acid |
127024-32-2 | 97% | 1g |
¥23133.00 | 2024-08-09 | |
eNovation Chemicals LLC | K76335-1g |
3-AMINO-3-FURAN-3-YL-PROPIONICACID |
127024-32-2 | 95% | 1g |
$650 | 2024-05-25 | |
Enamine | EN300-1254305-500mg |
3-amino-3-(furan-3-yl)propanoic acid |
127024-32-2 | 500mg |
$671.0 | 2023-10-02 | ||
Enamine | EN300-1254305-50mg |
3-amino-3-(furan-3-yl)propanoic acid |
127024-32-2 | 50mg |
$587.0 | 2023-10-02 | ||
Enamine | EN300-1254305-100mg |
3-amino-3-(furan-3-yl)propanoic acid |
127024-32-2 | 100mg |
$615.0 | 2023-10-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1341632-50mg |
3-Amino-3-(furan-3-yl)propanoic acid |
127024-32-2 | 97% | 50mg |
¥18113.00 | 2024-08-09 | |
eNovation Chemicals LLC | K76335-1g |
3-AMINO-3-FURAN-3-YL-PROPIONICACID |
127024-32-2 | 95% | 1g |
$650 | 2025-02-22 | |
eNovation Chemicals LLC | K76335-1g |
3-AMINO-3-FURAN-3-YL-PROPIONICACID |
127024-32-2 | 95% | 1g |
$650 | 2025-02-26 |
3-amino-3-(furan-3-yl)propanoic acid Literature
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
8. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
Additional information on 3-amino-3-(furan-3-yl)propanoic acid
Introduction to 3-amino-3-(furan-3-yl)propanoic acid (CAS No. 127024-32-2)
3-amino-3-(furan-3-yl)propanoic acid is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis, characterized by its unique structural framework that combines an amino group, a carboxylic acid moiety, and a furan-based side chain. This compound, identified by its Chemical Abstracts Service (CAS) number 127024-32-2, has garnered considerable attention due to its potential applications in drug discovery and molecular engineering. The presence of both polar functional groups and an aromatic heterocycle imparts distinct chemical properties, making it a versatile intermediate in synthetic pathways.
The molecular structure of 3-amino-3-(furan-3-yl)propanoic acid can be described as a proline derivative with an additional amino group at the chiral center. This configuration suggests utility in the synthesis of chiral drugs and catalysts, where stereochemical control is paramount. The furan ring, specifically the furan-3-yl substituent, introduces electronic and steric influences that can modulate reactivity and binding interactions with biological targets. Such structural features are increasingly explored in medicinal chemistry for their ability to enhance pharmacokinetic profiles and target specificity.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacological behavior of 3-amino-3-(furan-3-yl)propanoic acid. Molecular docking studies have revealed its potential as a scaffold for inhibiting enzymes involved in metabolic pathways associated with inflammation and cancer. For instance, preliminary simulations suggest that this compound may interact with cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). The furan-3-yl moiety is particularly noteworthy, as it has been shown to enhance binding affinity through π-stacking interactions with aromatic residues in protein active sites.
In parallel, synthetic methodologies for 3-amino-3-(furan-3-yl)propanoic acid have seen significant refinement. Modern approaches leverage transition-metal catalysis and asymmetric hydrogenation to achieve high enantioselectivity in constructing the chiral center. These methods align with the growing emphasis on green chemistry principles, reducing waste and improving atom economy. Notably, palladium-catalyzed cross-coupling reactions have been employed to introduce the furan ring efficiently, while enzymatic resolutions offer a sustainable route to enantiomerically pure forms of the compound.
The therapeutic potential of derivatives of 3-amino-3-(furan-3-yl)propanoic acid has also been explored in preclinical models. Researchers have synthesized analogs designed to modulate neurotransmitter systems, demonstrating promise for applications in neurodegenerative disorders. The carboxylic acid group provides a site for further derivatization into amides or esters, expanding the chemical space available for drug design. Additionally, the compound’s solubility profile has been optimized through salt formation or prodrug strategies, enhancing its bioavailability for systemic administration.
From a synthetic chemistry perspective, CAS No. 127024-32-2 serves as a valuable building block for more complex molecules. Its incorporation into peptidomimetics has shown utility in disrupting protein-protein interactions relevant to viral infections. The furan ring’s electronic properties also make it attractive for designing photoactivatable probes or luminescent markers used in cellular imaging studies. Such applications underscore the compound’s versatility beyond traditional pharmaceuticals.
The role of computational modeling in understanding the behavior of 3-amino-3-(furan-3-yl)propanoic acid cannot be overstated. Quantum mechanical calculations have provided insights into its tautomerism and protonation states, which are critical for predicting its behavior in biological fluids. These studies have informed rational drug design efforts by highlighting key hydrogen bonding networks and conformational preferences. Furthermore, machine learning algorithms trained on large datasets of similar compounds have accelerated the identification of novel derivatives with enhanced binding affinities or selectivity profiles.
Industrial-scale production of CAS No. 127024-32-2 remains a challenge due to its structural complexity but has seen progress through continuous flow chemistry techniques. These methods enable higher yields and reproducibility compared to traditional batch processes while minimizing solvent usage—a critical factor given environmental regulations governing chemical manufacturing. Collaborative efforts between academic researchers and pharmaceutical companies are driving innovation in this area, aiming to make such intermediates more accessible for commercial applications.
The future directions for research on 3-amino-3-(furan-3-ylopropanoic acid) include exploring its role in targeted drug delivery systems leveraging nanotechnology platforms such as liposomes or polymeric micelles. These systems could enhance localized concentrations at disease sites while reducing systemic toxicity—a key goal in precision medicine initiatives worldwide. Additionally, interdisciplinary approaches combining organic synthesis with bioinformatics may uncover new therapeutic applications not yet considered.
127024-32-2 (3-amino-3-(furan-3-yl)propanoic acid) Related Products
- 516521-47-4(L-2-(boc-amino)-3-(2’-methylbiphenyl-4-yl)propanoic acid)
- 1443336-82-0(2-[(2-methylpiperidin-1-yl)methyl]benzaldehyde)
- 2228258-14-6({1-3-chloro-4-(difluoromethoxy)phenylcyclobutyl}methanamine)
- 2228718-01-0(3-(adamantan-1-yl)propanimidamide)
- 1806933-92-5(4-(Difluoromethyl)-3-fluoro-6-(trifluoromethyl)pyridine-2-carboxaldehyde)
- 2172564-88-2(tert-butyl 3-(1-amino-3,3,5,5-tetramethylcyclohexyl)-3-hydroxyazetidine-1-carboxylate)
- 2171955-46-5(5-bromo-2-chloropyridine-3-carbothioamide)
- 1497476-22-8(2-{(5-methylfuran-2-yl)methylamino}propane-1,3-diol)
- 2229077-58-9(tert-butyl N-(1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-yl)carbamate)
- 1337339-14-6(2-fluoro-5-(piperidin-3-yl)methylbenzonitrile)



